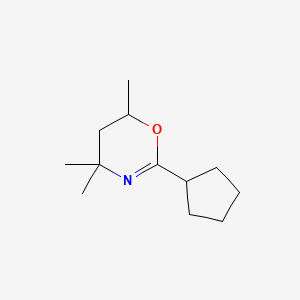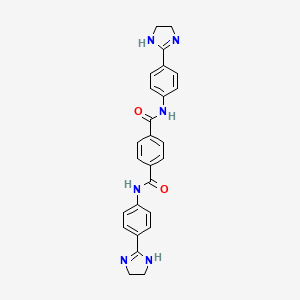
Bitpa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bitpa involves the preparation of poly[4,4’-(2-(4-((4-hexylphenyl)(phenyl)amino)phenyl)-9H-fluorene-9,9-diyl)bis(N,N-bis(4-butylphenyl)aniline)] (PFTPA-biTPA). This compound is synthesized through a series of reactions involving fluorene and arylamine-based photo-crosslinkable polymers .
Industrial Production Methods
In industrial settings, the production of this compound involves solution-processable techniques like spin-coating, roll-to-roll printing, and ink-jet printing. These methods are cost-effective and suitable for large-scale manufacturing, particularly for flexible displays .
Análisis De Reacciones Químicas
Types of Reactions
Bitpa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be employed to modify the electronic properties of this compound.
Substitution: Substitution reactions, particularly involving halogenated compounds, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include chloroform, bis(4-azido-2,3,5,6-tetrafluorobenzoate), and various halogenated compounds . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives of the original compound, which exhibit enhanced properties for specific applications, such as improved hole transport and solvent resistance .
Aplicaciones Científicas De Investigación
Bitpa has a wide range of scientific research applications, including:
Biology: Research is ongoing to explore the potential biological applications of this compound, particularly in the development of biosensors.
Medicine: this compound’s unique properties make it a candidate for drug delivery systems and other medical applications.
Mecanismo De Acción
The mechanism of action of Bitpa involves its role as a hole transport layer in OLEDs and PeLEDs. It facilitates the injection and transport of holes, thereby enhancing the efficiency and stability of these devices . The molecular targets and pathways involved include the modulation of energy levels between different functional layers and the suppression of interlayer mixing .
Comparación Con Compuestos Similares
Bitpa is unique compared to other similar compounds due to its enhanced hole transport properties and solvent resistance. Similar compounds include:
Poly(3,4-ethylenedioxythiophene) (PEDOT): Commonly used as a hole transport layer but lacks the solvent resistance of this compound.
Poly(9-vinylcarbazole) (PVK): Another hole transport material with different electronic properties.
Poly(4-butylphenyl)aniline (PBA): Similar in structure but with different functional properties.
This compound stands out due to its superior performance in OLEDs and PeLEDs, making it a valuable compound in the field of organic electronics .
Propiedades
Número CAS |
3602-01-5 |
|---|---|
Fórmula molecular |
C26H24N6O2 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H24N6O2/c33-25(31-21-9-5-17(6-10-21)23-27-13-14-28-23)19-1-2-20(4-3-19)26(34)32-22-11-7-18(8-12-22)24-29-15-16-30-24/h1-12H,13-16H2,(H,27,28)(H,29,30)(H,31,33)(H,32,34) |
Clave InChI |
YMKGYWQAKWKNTM-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
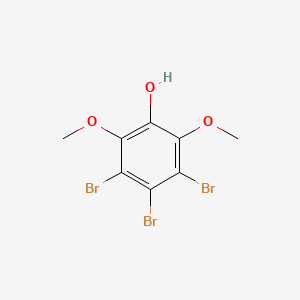
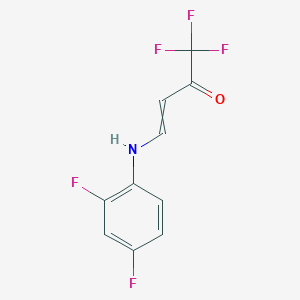


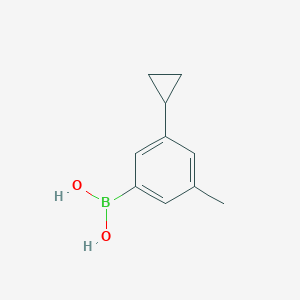
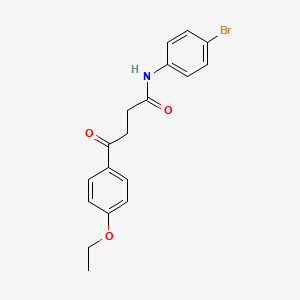
![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)
![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
